molecular formula C16H23NO4 B1625297 Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate CAS No. 635678-09-0

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate

Cat. No.: B1625297
CAS No.: 635678-09-0
M. Wt: 293.36 g/mol
InChI Key: FSRPHDCRLVCNAS-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is a synthetic compound belonging to the class of benzoate esters. It is characterized by its molecular formula C16H23NO4 and a molecular weight of 293.35812 g/mol . This compound is known for its white crystalline appearance and solubility in organic solvents.

Scientific Research Applications

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in cell proliferation, survival, and differentiation, particularly in the context of cancer.

Mode of Action

The compound interacts with its targets by binding to the ATP-binding site of the tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a decrease in the signaling pathways that promote cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by this compound are the VEGF, EGF, and RET signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can effectively suppress tumor growth and progression.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of various types of cancer.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted benzoates .

Properties

IUPAC Name

methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPHDCRLVCNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469963
Record name methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635678-09-0
Record name methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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